molecular formula C20H27FO2 B1616787 9-fluoro-11-hydroxy-10,17,17-trimethyl-2,6,7,8,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one CAS No. 3863-16-9

9-fluoro-11-hydroxy-10,17,17-trimethyl-2,6,7,8,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B1616787
CAS No.: 3863-16-9
M. Wt: 318.4 g/mol
InChI Key: YSDHXMCAMJECTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-fluoro-11-hydroxy-10,17,17-trimethyl-2,6,7,8,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one: is a synthetic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through various organic synthesis routes. One common method involves the fluorination of a precursor steroid followed by hydroxylation and methylation steps. The reaction conditions typically require the use of strong bases or acids, and the reactions are often carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale chemical reactors and advanced purification techniques. The process would be optimized to maximize yield and minimize by-products. Safety measures would be strictly followed due to the reactive nature of the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Adding oxygen atoms to the molecule.

  • Reduction: : Removing oxygen atoms or adding hydrogen atoms.

  • Substitution: : Replacing one atom or group with another.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). The reactions are typically performed in an acidic medium.

  • Reduction: : Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Reagents can vary widely depending on the specific substitution reaction desired.

Major Products Formed

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for synthesizing other complex molecules.

  • Biology: : It may serve as a tool for studying steroid hormone receptors and their interactions.

  • Industry: : It could be used in the production of specialized materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as steroid hormone receptors. This binding can activate or inhibit various signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • Testosterone: : A naturally occurring steroid hormone with different biological effects.

  • Prednisone: : A synthetic corticosteroid used for its anti-inflammatory properties.

  • Dexamethasone: : Another synthetic corticosteroid with similar uses to prednisone.

Each of these compounds has distinct structural features and mechanisms of action, making them suitable for different applications.

Properties

IUPAC Name

9-fluoro-11-hydroxy-10,17,17-trimethyl-2,6,7,8,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FO2/c1-18(2)8-7-14-15-5-4-12-10-13(22)6-9-19(12,3)20(15,21)17(23)11-16(14)18/h10,15,17,23H,4-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDHXMCAMJECTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C1CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30959471
Record name 9-Fluoro-11-hydroxy-10,17,17-trimethylgona-4,13-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3863-16-9
Record name NSC77025
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77025
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Fluoro-11-hydroxy-10,17,17-trimethylgona-4,13-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-fluoro-11-hydroxy-10,17,17-trimethyl-2,6,7,8,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Reactant of Route 2
9-fluoro-11-hydroxy-10,17,17-trimethyl-2,6,7,8,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Reactant of Route 3
9-fluoro-11-hydroxy-10,17,17-trimethyl-2,6,7,8,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Reactant of Route 4
9-fluoro-11-hydroxy-10,17,17-trimethyl-2,6,7,8,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Reactant of Route 5
9-fluoro-11-hydroxy-10,17,17-trimethyl-2,6,7,8,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Reactant of Route 6
9-fluoro-11-hydroxy-10,17,17-trimethyl-2,6,7,8,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.